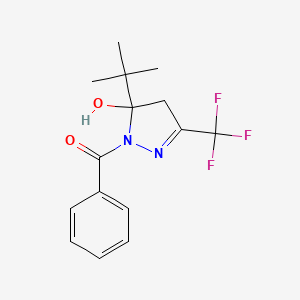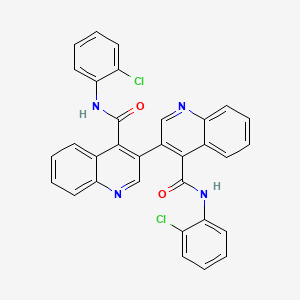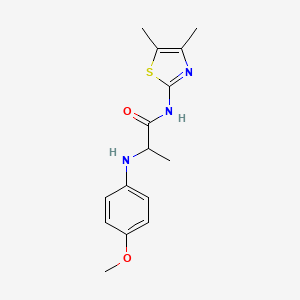
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TFP, is a pyrazole derivative that has gained significant attention in scientific research. TFP is a potent inhibitor of cyclic AMP-dependent protein kinase (PKA) and has been used extensively to study the role of PKA in various physiological processes.
Mechanism of Action
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits PKA by binding to the regulatory subunit of the enzyme, preventing its activation by cyclic AMP. This results in a decrease in PKA activity and downstream signaling pathways. This compound is highly selective for PKA and does not inhibit other cyclic nucleotide-dependent protein kinases, such as protein kinase G and protein kinase A.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In pancreatic beta cells, this compound inhibits insulin secretion by reducing the activity of PKA, which is involved in the regulation of insulin secretion. In cardiac myocytes, this compound reduces the contractility of the heart by inhibiting PKA, which is involved in the regulation of calcium handling and contractility. In neuronal cells, this compound inhibits the activity of PKA, which is involved in the regulation of synaptic plasticity and neuronal signaling.
Advantages and Limitations for Lab Experiments
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a tool for studying PKA. It is highly selective for PKA and does not inhibit other cyclic nucleotide-dependent protein kinases. This compound is also potent, with an IC50 of 50 nM for PKA. However, this compound has several limitations. It is not cell-permeable and must be introduced into cells using a transfection agent. This compound is also sensitive to light and must be stored in the dark to prevent degradation.
Future Directions
There are several future directions for the use of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One area of interest is the role of PKA in cancer, where this compound has shown promise as an inhibitor of tumor growth and metastasis. Another area of interest is the development of cell-permeable analogs of this compound, which would allow for more efficient and targeted inhibition of PKA in cells. Additionally, the use of this compound in combination with other inhibitors of PKA signaling pathways could provide insights into the complex regulation of PKA in physiological processes.
In conclusion, this compound is a potent and selective inhibitor of PKA that has been used extensively in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a tool for studying PKA in various physiological processes and has potential for further development as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-amino-4,5-dihydro-1H-pyrazole with tert-butyl 3-(trifluoromethyl)benzoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution of the tert-butyl ester by the amino group of the pyrazole, followed by deprotonation of the resulting intermediate to give this compound. The yield of this compound can be improved by using a more reactive base such as potassium tert-butoxide.
Scientific Research Applications
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used extensively in scientific research as a potent and selective inhibitor of PKA. PKA is a key regulator of many physiological processes, including metabolism, gene expression, and cell proliferation. This compound has been used to study the role of PKA in various physiological processes, such as insulin secretion, cardiac function, and neuronal signaling. This compound has also been used to investigate the role of PKA in cancer, where it has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-13(2,3)14(22)9-11(15(16,17)18)19-20(14)12(21)10-7-5-4-6-8-10/h4-8,22H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSSPGLEAVXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)


![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)


![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)
![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)